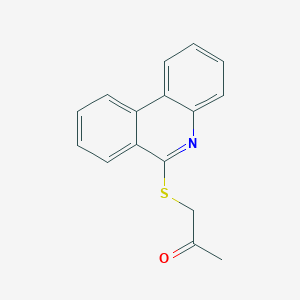
1-Phenanthridin-6-ylsulfanylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenanthridin-6-ylsulfanylpropan-2-one is an organic compound that belongs to the class of phenanthridine derivatives. Phenanthridine is a nitrogen heterocyclic compound known for its presence in various bioactive molecules and its role in DNA-binding fluorescent dyes . The compound this compound is characterized by a phenanthridine moiety attached to a propan-2-one group via a sulfanyl linkage.
Vorbereitungsmethoden
The synthesis of 1-Phenanthridin-6-ylsulfanylpropan-2-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed annulation of phenanthridin-6-yl derivatives with appropriate sulfanyl and propan-2-one precursors . The reaction conditions typically include the use of palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine, and solvents like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
1-Phenanthridin-6-ylsulfanylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like halides or amines replace the sulfanyl moiety.
Addition: The carbonyl group in the propan-2-one moiety can undergo addition reactions with nucleophiles like Grignard reagents, forming tertiary alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts like palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Phenanthridin-6-ylsulfanylpropan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Phenanthridin-6-ylsulfanylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The phenanthridine moiety can intercalate into DNA, disrupting DNA replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding and replication . Additionally, the compound may interact with cellular proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenanthridin-6-ylsulfanylpropan-2-one can be compared with other phenanthridine derivatives, such as phenanthridin-6(5H)-one and phenanthridin-6-ylmethanol . These compounds share a similar phenanthridine core but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its sulfanyl linkage, which imparts distinct reactivity and biological activity compared to its analogs.
Similar compounds include:
- Phenanthridin-6(5H)-one
- Phenanthridin-6-ylmethanol
- Phenanthridin-6-ylamine
These compounds are studied for their diverse applications in chemistry, biology, and medicine, highlighting the versatility and importance of phenanthridine derivatives in scientific research .
Eigenschaften
CAS-Nummer |
13896-98-5 |
|---|---|
Molekularformel |
C16H13NOS |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
1-phenanthridin-6-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C16H13NOS/c1-11(18)10-19-16-14-8-3-2-6-12(14)13-7-4-5-9-15(13)17-16/h2-9H,10H2,1H3 |
InChI-Schlüssel |
NCJVVJWBMVXPIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CSC1=NC2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


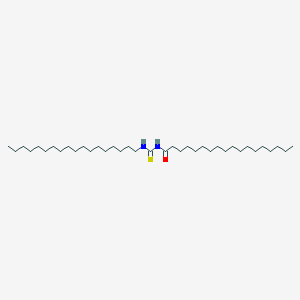

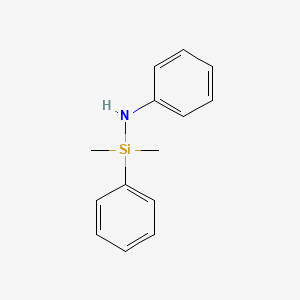
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
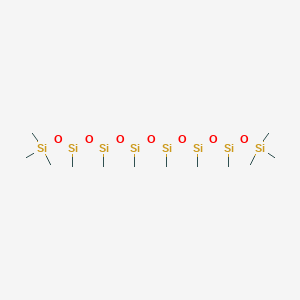

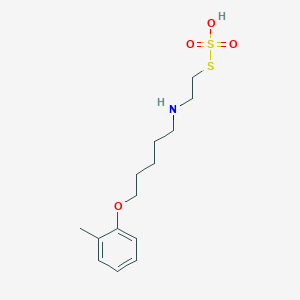

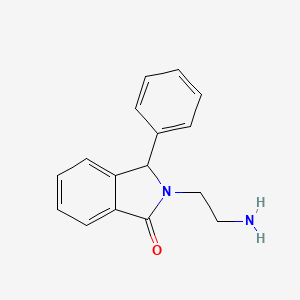

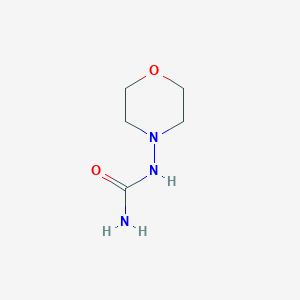
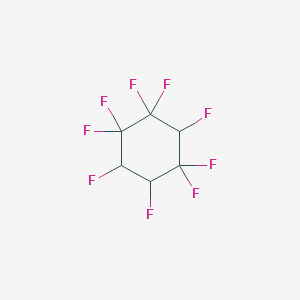
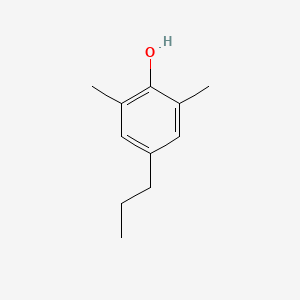
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)
